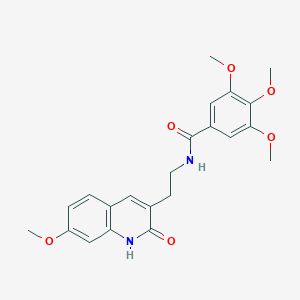
3,4,5-trimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a complex organic compound featuring multiple functional groups, including methoxy groups, a quinoline moiety, and a benzamide structure
作用机制
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds interact with their targets, leading to a decrease in the biological activity of such analogs after the alteration of the tmp moiety .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Result of Action
Tmp-bearing compounds have demonstrated diverse bioactivity effects, surpassing the activity of other derivatives at comparable concentrations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multi-step organic synthesis
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Ethyl Linker Introduction: The ethyl linker can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an ethyl halide under basic conditions.
Benzamide Formation: The final step involves the formation of the benzamide by reacting the intermediate with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
化学反应分析
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols or quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as demethylation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Boron tribromide (BBr₃) for demethylation followed by nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoline moiety suggests possible interactions with biological targets such as DNA or proteins.
Medicine
Medicinally, compounds containing the 3,4,5-trimethoxyphenyl group have shown promise in various therapeutic areas, including anti-cancer, anti-inflammatory, and anti-microbial applications . The specific compound could be investigated for similar activities, particularly due to its structural complexity and potential for selective binding to biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure may impart desirable properties to polymers or other advanced materials.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxybenzamide: Lacks the quinoline moiety, making it less complex but still biologically active.
7-Methoxy-2-oxo-1,2-dihydroquinoline: Contains the quinoline core but lacks the trimethoxybenzamide structure.
Combretastatin A-4: A well-known anti-cancer agent with a trimethoxyphenyl group, but structurally different in other aspects.
Uniqueness
The uniqueness of 3,4,5-trimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide lies in its combination of the trimethoxyphenyl group and the quinoline moiety, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
属性
IUPAC Name |
3,4,5-trimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-27-16-6-5-13-9-14(22(26)24-17(13)12-16)7-8-23-21(25)15-10-18(28-2)20(30-4)19(11-15)29-3/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXKRKOTUSWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














